molecular formula C11H12ClN5O B2468270 5-chloro-N-(cyanomethyl)-2-(pyrrolidin-1-yl)pyrimidine-4-carboxamide CAS No. 1241577-26-3

5-chloro-N-(cyanomethyl)-2-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

Cat. No.: B2468270
CAS No.: 1241577-26-3
M. Wt: 265.7
InChI Key: VOUDDARGAOAERZ-UHFFFAOYSA-N
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Description

5-chloro-N-(cyanomethyl)-2-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely studied for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(cyanomethyl)-2-(pyrrolidin-1-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidine core: This can be achieved through the cyclization of appropriate precursors such as amidines and β-diketones.

    Introduction of the pyrrolidine group: This step involves the nucleophilic substitution of a halogenated pyrimidine with pyrrolidine.

    Cyanomethylation: The cyanomethyl group can be introduced using reagents like cyanomethyl anion sources under basic conditions.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring or the cyanomethyl group.

    Reduction: Reduction reactions could target the pyrimidine ring or the carboxamide group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

5-chloro-N-(cyanomethyl)-2-(pyrrolidin-1-yl)pyrimidine-4-carboxamide could have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 5-chloro-N-(cyanomethyl)-2-(pyrrolidin-1-yl)pyrimidine-4-carboxamide would depend on its specific biological target. Generally, compounds of this type might interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
  • N-(cyanomethyl)-2-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
  • 5-chloro-N-(methyl)-2-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

Uniqueness

5-chloro-N-(cyanomethyl)-2-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is unique due to the presence of both the chlorine and cyanomethyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

5-chloro-N-(cyanomethyl)-2-pyrrolidin-1-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN5O/c12-8-7-15-11(17-5-1-2-6-17)16-9(8)10(18)14-4-3-13/h7H,1-2,4-6H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUDDARGAOAERZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C(=N2)C(=O)NCC#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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